Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)-

Description

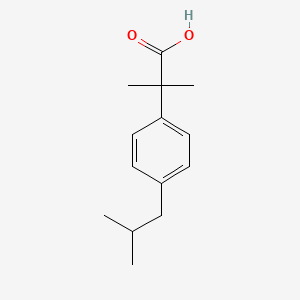

The compound "Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)-" is a structural analog of ibuprofen (α-methyl-4-(2-methylpropyl)benzeneacetic acid), a well-known nonsteroidal anti-inflammatory drug (NSAID). Its IUPAC name indicates a benzene ring substituted with a 4-(2-methylpropyl) group and a carboxylic acid side chain bearing two methyl groups at the alpha position (C-2). This α,α-dimethyl modification distinguishes it from ibuprofen, which has a single α-methyl group.

Properties

CAS No. |

95499-72-2 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-methyl-2-[4-(2-methylpropyl)phenyl]propanoic acid |

InChI |

InChI=1S/C14H20O2/c1-10(2)9-11-5-7-12(8-6-11)14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16) |

InChI Key |

AZPUUNIFABPZND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chlorination and Friedel-Crafts Alkylation Route

One of the most prominent industrial methods involves a two-step process:

Step 1: Chlorination of Isobutyric Acid Derivative

Phosphoryl chloride (POCl₃) is mixed with isobutyric acid and chlorine gas is introduced to carry out chlorination at 80–145 °C. This reaction produces alpha-chloroisobutyric acid as an intermediate. The molar ratios of isobutyric acid, POCl₃, and chlorine are carefully controlled, typically around 1:0.02–0.08:1.2–1.8, with a preferred ratio of 1:0.06:1.64. After reaction completion, alpha-chloroisobutyric acid is isolated using methods such as sedimentation, solvent extraction (benzene, toluene, methylene dichloride, etc.), or vacuum distillation.Step 2: Friedel-Crafts Alkylation with Benzene

The alpha-chloroisobutyric acid intermediate is then reacted with benzene in the presence of aluminum chloride (AlCl₃) catalyst at 30–55 °C (preferably 45–50 °C) to perform a Friedel-Crafts alkylation. The molar ratio of alpha-chloroisobutyric acid, benzene, and AlCl₃ is maintained around 1:5–8:1–3. This step yields alpha,alpha-dimethylphenylacetic acid derivatives, including the target compound with the 4-(2-methylpropyl) substituent on the benzene ring.

This method is notable for its relatively simple process flow, low cost, and high yield, with minimal waste generation. The hydrochloric acid byproduct can be recycled, and waste water can be treated to produce polyaluminium chloride for water treatment, enhancing environmental sustainability.

Multi-Step Synthesis via Acylation and Halogenation

Another approach involves multi-step synthesis starting from substituted benzene derivatives:

Condensation and Acylation

(2-halo-1,1-dimethyl-ethyl)benzene is condensed with acetate salts and then acylated with omega-halo compounds to generate regioisomeric intermediates.Hydrolysis, Cyclization, and Oxidation

The regioisomers undergo hydrolysis and cyclization, followed by oxidation and purification to isolate the desired para-substituted alpha,alpha-dimethylbenzeneacetic acid or its alkyl esters.Halogenation and Esterification

Further halogenation and esterification steps yield pure 4-(4-halo-1-oxybutyl)-alpha,alpha-dimethylbenzeneacetic acid derivatives.

This method is more complex and involves multiple purification steps to separate positional isomers, which can lower overall yield and increase cost. However, it allows for the preparation of highly pure compounds suitable for pharmaceutical applications, such as antihistaminic agents and bronchodilators.

Alternative Routes and Catalytic Methods

Palladium-Catalyzed Reactions

Some patents describe palladium-catalyzed coupling reactions involving triaryl or alkyl phosphines and zinc salts to prepare substituted alpha,alpha-dimethylphenylacetic acid derivatives from halogenated precursors. These methods offer selectivity advantages but require expensive catalysts and ligands.Electrochemical Reduction and Halogenation

Electrochemical methods have been explored for the reduction of halo-substituted ketones to produce alpha,alpha-dimethyl phenylacetic acid derivatives, followed by halogenation and esterification. These methods are less common industrially due to complexity and scale-up challenges.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Molar Ratios (approx.) | Notes |

|---|---|---|---|---|

| Chlorination | Isobutyric acid, POCl₃, Cl₂ | 80–145 | Isobutyric acid : POCl₃ : Cl₂ = 1 : 0.02–0.08 : 1.2–1.8 | Chlorination to alpha-chloro intermediate |

| Alkylation (Friedel-Crafts) | Alpha-chloroisobutyric acid, benzene, AlCl₃ | 30–55 (prefer 45–50) | 1 : 5–8 : 1–3 | Formation of alpha,alpha-dimethylphenylacetic acid |

| Purification | Sedimentation, solvent extraction, vacuum distillation | Ambient to 85 (distillation) | - | Isolation of intermediates |

Research Outcomes and Industrial Significance

The chlorination/alkylation route achieves high reaction yields with minimal generation of hazardous waste, making it suitable for industrial-scale production.

The process allows for recycling of hydrochloric acid and conversion of wastewater into useful coagulants, aligning with green chemistry principles.

Multi-step acylation and halogenation routes provide access to highly pure regioisomers but involve complex separation steps that reduce overall efficiency and increase production costs.

Catalytic and electrochemical methods offer alternative synthetic pathways but are less commonly used due to cost and scalability limitations.

The target compound and its derivatives are valuable intermediates in pharmaceutical synthesis, particularly for antihistaminic and bronchodilator drugs.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzeneacetic acid derivatives:

Key Structural and Functional Insights:

This could lower anti-inflammatory potency .

Lipophilicity : The additional methyl group may increase lipophilicity, enhancing membrane permeability but reducing water solubility. This contrasts with ibuprofen’s balance of hydrophobicity and acidity (pKa ~4.5) for optimal absorption .

Metabolic Stability : Butibufen’s α-ethyl group prolongs its half-life via slower hepatic oxidation. The target compound’s α,α-dimethyl groups might similarly resist metabolic degradation, though this remains speculative .

Toxicity : α-Hydroxy derivatives (e.g., ) are associated with renal toxicity due to reactive intermediates, suggesting that modifications at the α-position require careful evaluation .

Research Findings and Data Gaps

Synthetic Routes: No direct synthesis data for the target compound are provided. However, ibuprofen analogs are typically synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling, followed by chiral resolution if needed .

Biological Activity : highlights a related ester derivative with higher analgesic activity than tramadol, implying that α-substituents significantly modulate potency. The target compound’s α,α-dimethyl groups may similarly enhance or diminish activity depending on target engagement .

Environmental Impact : Benzeneacetic acid derivatives like 3-hydroxy-methyl ester () exhibit plant growth modulation, suggesting ecological effects warrant study for the target compound .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)-, and how do they compare in yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of isobutylbenzene with chloroacetic acid derivatives, followed by methylation. Alternative routes include microbial catabolism of aromatic precursors (e.g., via Pseudomonas species), though chemical synthesis dominates due to scalability . Yield optimization requires anhydrous conditions and catalysts like AlCl₃, with purity assessed via HPLC (≥98% purity thresholds) .

Q. Which analytical techniques are most reliable for structural elucidation and quantification of this compound?

- Methodological Answer :

- GC/MS : Used for volatile derivatives (e.g., methyl esters) with electron ionization to confirm molecular ions (e.g., m/z 206 for C₁₃H₁₈O₂) .

- NMR : ¹H NMR identifies substituents (e.g., δ 1.4 ppm for isobutyl CH₃; δ 3.7 ppm for CH adjacent to carboxylic acid) .

- X-ray crystallography : Resolves enantiomeric configurations, critical for studying (R)- and (S)-isomers .

Q. How do solubility properties impact experimental design in pharmacokinetic studies?

- Methodological Answer : The compound is practically insoluble in water (: <0.1 mg/mL), necessitating organic solvents (e.g., DMSO, ethanol) for in vitro assays. Solubility derivatives (e.g., arginine salts) improve bioavailability; phase solubility analysis via shake-flask method at pH 7.4 is recommended .

Advanced Research Questions

Q. How can enantiomeric separation be achieved, and what are the implications for pharmacological activity?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak® AD-H column) with hexane:isopropanol (95:5) resolves (R)- and (S)-ibuprofen. The (S)-enantiomer is pharmacologically active, showing 30× higher COX-2 inhibition than (R)-form. Circular dichroism (CD) validates enantiopurity (>99% ee) .

Q. What metabolic pathways and CYP interactions should be considered in drug interaction studies?

- Methodological Answer : CYP2C9 is the primary metabolizer, with minor roles for CYP2D6. Inhibitor screening (e.g., fluconazole for CYP2C9) requires hepatic microsome assays coupled with LC-MS/MS to quantify hydroxy-metabolites. Pharmacogenomic variability (e.g., CYP2C9 *2/*3 alleles) must be controlled in clinical models .

Q. How do structural modifications (e.g., esterification) alter bioactivity and toxicity profiles?

- Methodological Answer : Ester derivatives (e.g., 3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl ester) exhibit enhanced analgesic activity (3× tramadol’s potency) but require in vivo toxicity assays (LD₅₀ in rodents) and metabolic stability tests in S9 fractions .

Q. How can contradictions in solubility data between parent compound and derivatives be resolved?

- Methodological Answer : Discrepancies arise from measurement conditions (e.g., temperature, pH). Use standardized shake-flask methods with UV-Vis quantification (λ = 264 nm) for consistency. For derivatives like ibuprofen N-methylglycolamide ester, differential scanning calorimetry (DSC) confirms polymorphic forms affecting solubility .

Q. What experimental strategies address conflicting reports on COX-1/COX-2 selectivity?

- Methodological Answer : Employ recombinant COX enzyme assays with fluorogenic substrates (e.g., arachidonic acid → prostaglandin H₂). IC₅₀ values for COX-1 (≈10 μM) vs. COX-2 (≈25 μM) indicate non-selective inhibition. Contradictions may stem from cell-based vs. cell-free systems; standardized in vitro conditions (pH 7.4, 37°C) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.